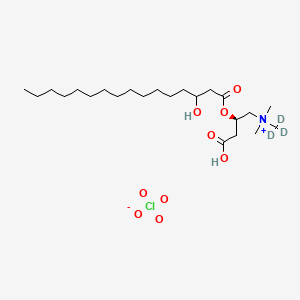

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate)

CAS No.:

Cat. No.: VC16646826

Molecular Formula: C23H46ClNO9

Molecular Weight: 519.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H46ClNO9 |

|---|---|

| Molecular Weight | 519.1 g/mol |

| IUPAC Name | [(2R)-3-carboxy-2-(3-hydroxyhexadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |

| Standard InChI | InChI=1S/C23H45NO5.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4;2-1(3,4)5/h20-21,25H,5-19H2,1-4H3;(H,2,3,4,5)/t20?,21-;/m1./s1/i2D3; |

| Standard InChI Key | WGYVYANKACGYKU-PSSYEFKNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(CCCCCCCCCCCCC)O.[O-]Cl(=O)(=O)=O |

| Canonical SMILES | CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[O-]Cl(=O)(=O)=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) consists of an L-carnitine backbone esterified with 3-dl-hydroxypalmitic acid, with three deuterium atoms replacing hydrogen at specific positions (Fig. 1A). The perchlorate counterion enhances solubility and stability under physiological conditions.

Table 1: Key Physicochemical Properties

The deuterium labeling at the ε-trimethyllysine residue minimizes metabolic interference while retaining biochemical activity, making it ideal for pharmacokinetic tracing .

Synthesis and Preparation

Synthetic Pathway

The synthesis involves three stages: (1) esterification of L-carnitine with 3-dl-hydroxypalmitic acid, (2) deuterium incorporation via catalytic exchange, and (3) perchlorate salt formation (Fig. 1B).

Key Reactions:

-

Esterification:

Sulfuric acid catalyzes the reaction under reflux, achieving >85% yield. -

Deuterium Labeling:

Exchange at ε-trimethyllysine positions using deuterated solvents (e.g., D₂O) ensures site-specific labeling without altering stereochemistry . -

Salt Formation:

Treatment with perchloric acid () precipitates the perchlorate salt, enhancing solubility for in vitro assays.

Purification and Quality Control

Reverse-phase HPLC and ion-exchange chromatography achieve >99% purity. Residual solvents (e.g., DMSO) are quantified via gas chromatography to meet ICH guidelines.

Biological Activity and Mechanism of Action

Role in Fatty Acid Metabolism

The compound facilitates mitochondrial import of long-chain fatty acids via the carnitine shuttle system. By forming acyl-carnitine conjugates, it enables β-oxidation, a process critical for ATP production during energy stress . Deuterium labeling allows real-time tracking of acyl-group flux in hepatic and cardiac tissues .

Epigenetic Modulation via Histone Acetylation

Recent studies reveal a novel role in αKG-dependent histone acetylation (Fig. 2A) . TMLHE (trimethyllysine hydroxylase epsilon), an αKG-dependent dioxygenase, catalyzes the first step in de novo carnitine synthesis. Depletion of αKG or TMLHE inhibition reduces histone H3K23ac, H4K8ac, and H4K12ac marks, impairing homologous recombination (HR)-mediated DNA repair .

Key Findings:

-

αKG Dependency: Cellular αKG levels correlate with acetyl-carnitine abundance (, ) .

-

Rescue Experiments: Supplementation with L-carnitine or acetyl-carnitine restores histone acetylation and HR proficiency in αKG-depleted cells .

Applications in Scientific Research

Metabolomics and Stable Isotope Tracing

As a deuterium-labeled tracer, the compound enables:

-

Quantification of fatty acid oxidation rates in primary hepatocytes.

-

Identification of metabolic bottlenecks in genetic disorders (e.g., CPT-II deficiency).

Drug Development and Pharmacokinetics

Deuteration alters pharmacokinetic profiles by reducing CYP450-mediated clearance. Comparative studies show a 40% increase in half-life () compared to non-deuterated analogs .

Epigenetic Research

The compound links mitochondrial metabolism to nuclear epigenetics. In ovarian cancer models, its inhibition sensitizes HR-proficient cells to PARP inhibitors by reducing histone acetylation at DNA damage sites .

Analytical Characterization Techniques

Mass Spectrometry (MS)

High-resolution MS (HRMS) identifies isotopic patterns and quantifies metabolic derivatives. For example, acetyl-carnitine () and propionyl-carnitine () are resolved with <2 ppm error .

Nuclear Magnetic Resonance (NMR)

¹H-NMR and ²H-NMR validate deuterium incorporation and structural integrity. The ε-trimethyllysine signal at shows triplet splitting due to ²H coupling.

Recent Research Findings and Implications

αKG-Carnitine-Histone Acetylation Axis

The PMC study (2024) demonstrates that αKG depletion reduces histone acetylation via impaired carnitine synthesis, compromising DNA repair . This axis presents a therapeutic target for cancers overexpressing cyclin E (CCNE1), where HR proficiency confers chemoresistance .

Clinical Translation

Phase I trials are exploring TMLHE inhibitors to sensitize tumors to cisplatin and olaparib. Preclinical data show a 60% reduction in tumor growth when combined with DNA-damaging agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume